2-Bromo-4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol
CAS No.:
Cat. No.: VC16097583
Molecular Formula: C16H11BrCl2N4O2S
Molecular Weight: 474.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11BrCl2N4O2S |
|---|---|
| Molecular Weight | 474.2 g/mol |
| IUPAC Name | 4-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C16H11BrCl2N4O2S/c1-25-13-5-8(4-11(17)14(13)24)7-20-23-15(21-22-16(23)26)10-3-2-9(18)6-12(10)19/h2-7,24H,1H3,(H,22,26)/b20-7+ |
| Standard InChI Key | ANLOIGVTACEISF-IFRROFPPSA-N |
| Isomeric SMILES | COC1=C(C(=CC(=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Br)O |
| Canonical SMILES | COC1=C(C(=CC(=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Br)O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure features a central phenol ring substituted at the 2-position with a bromine atom and at the 6-position with a methoxy group. The 4-position hosts an (E)-configured imine group (-CH=N-) that bridges to a 1,2,4-triazole ring. This triazole moiety is further substituted at the 3-position with a 2,4-dichlorophenyl group and at the 5-position with a sulfanyl (-SH) group . The E-configuration of the imine linkage creates a planar geometry that enhances π-π stacking interactions with aromatic residues in protein binding pockets .
Table 1: Key Structural Features and Their Implications
| Feature | Location | Biochemical Relevance |
|---|---|---|
| Bromine atom | Phenol C2 | Enhances lipophilicity and electrophilic reactivity |
| Methoxy group | Phenol C6 | Modulates solubility and hydrogen-bonding capacity |
| Triazole-thione | C4 linkage | Participates in metal coordination and redox reactions |
| 2,4-Dichlorophenyl | Triazole C3 | Contributes to hydrophobic interactions |
Stereoelectronic Properties
Density functional theory (DFT) calculations predict a dipole moment of 5.2 D, driven by the electron-withdrawing effects of the bromine and chlorine atoms. The sulfanyl group’s lone pairs enable nucleophilic attack at the triazole’s sulfur atom, while the imine’s conjugated system delocalizes electron density across the phenol-triazole axis . These properties facilitate interactions with enzymes possessing electron-deficient active sites, such as cytochrome P450 isoforms.
Synthetic Pathways and Optimization
Multi-Step Synthesis Overview
The synthesis involves four stages: (1) formation of the 2,4-dichlorophenyl-triazole intermediate, (2) bromination and methoxylation of the phenol precursor, (3) imine condensation, and (4) sulfanyl group incorporation. Critical reagents include potassium permanganate for oxidizing intermediates and sodium borohydride for stabilizing reactive species during imine formation.
Table 2: Representative Synthetic Protocol
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Triazole ring formation | DMF, 80°C, 12 h | 62 |
| 2 | Phenol bromination | Br₂, FeCl₃, CH₂Cl₂, 0°C | 78 |
| 3 | Imine condensation | EtOH, NH₄OAc, reflux, 6 h | 55 |
| 4 | Sulfanyl introduction | H₂S gas, K₂CO₃, DMSO, 40°C | 48 |
Challenges in Purification
The final product’s polarity necessitates chromatographic separation using silica gel with a gradient of ethyl acetate/hexane (3:7 to 1:1). Recrystallization from methanol yields crystals suitable for X-ray diffraction, confirming the E-configuration . Impurities often arise from Z-imine isomers or incomplete sulfanyl substitution, requiring rigorous NMR monitoring.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) reveals distinct signals: δ 8.42 ppm (s, 1H, imine CH=N), δ 7.89–7.32 ppm (m, 3H, dichlorophenyl), δ 6.91 ppm (s, 1H, phenolic OH), and δ 3.87 ppm (s, 3H, OCH₃). The absence of coupling between the imine proton and adjacent carbons confirms the E-geometry .
Infrared (IR) and Mass Spectrometry
IR spectra show stretches at 3420 cm⁻¹ (O-H), 1615 cm⁻¹ (C=N), and 1150 cm⁻¹ (C-S). High-resolution mass spectrometry (HRMS) gives an [M+H]⁺ peak at m/z 475.0234 (calculated 475.0238) , validating the molecular formula.
Table 3: Key Spectroscopic Assignments
| Technique | Signal | Assignment |
|---|---|---|
| ¹³C NMR | δ 158.4 ppm | C=N of imine |
| IR | 2560 cm⁻¹ | S-H stretch |
| UV-Vis | λ_max 290 nm | π→π* transition in triazole |
Biological Activity and Mechanisms
Enzyme Inhibition Profiles
In vitro assays demonstrate potent inhibition of Candida albicans sterol 14α-demethylase (CYP51), with an IC₅₀ of 1.2 µM. The sulfanyl group coordinates to the enzyme’s heme iron, while the dichlorophenyl moiety occupies a hydrophobic pocket adjacent to the active site . Comparative studies show a 10-fold selectivity over human CYP3A4, reducing off-target effects.
Table 4: Biological Activity Data
| Target | Assay Type | Result (IC₅₀/EC₅₀) |
|---|---|---|
| CYP51 (C. albicans) | Fluorescent | 1.2 µM |
| Topoisomerase IIα | DNA relaxation | 15.4 µM |
| MCF-7 cells | MTT | 8.7 µM |
Physicochemical Properties and Stability
Solubility and Partitioning
The compound displays low aqueous solubility (0.12 mg/mL at pH 7.4) but high lipophilicity (logP 3.9). Propylene glycol/water (1:1) mixtures enhance solubility to 2.8 mg/mL, suggesting utility in parenteral formulations .
Thermal and Oxidative Stability
Differential scanning calorimetry (DSC) shows a melting point of 214°C with decomposition above 250°C. Accelerated stability testing (40°C/75% RH) indicates <5% degradation over 6 months when stored in amber vials under nitrogen .
Comparative Analysis with Structural Analogues
Role of the Sulfanyl Group
Replacing the triazole’s sulfanyl with methyl (CH₃) reduces antifungal activity by 40-fold, underscoring its role in metal coordination . Conversely, substituting bromine with chlorine diminishes DNA intercalation efficiency, as evidenced by a 3-fold higher EC₅₀ in MCF-7 assays.
Dichlorophenyl vs. Monochlorophenyl
Analogues bearing a 4-chlorophenyl group (vs. 2,4-dichlorophenyl) show 50% lower CYP51 inhibition, likely due to reduced hydrophobic contact area . This highlights the importance of ortho-chloro substitution for target engagement.
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